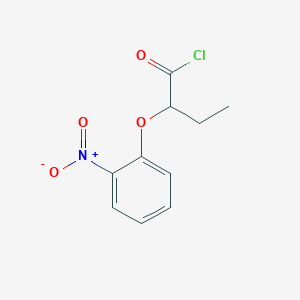

2-(2-Nitrophenoxy)butanoyl chloride

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenoxy)butanoyl chloride typically involves the reaction of 2-nitrophenol with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves similar synthetic routes as described above, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

化学反応の分析

Types of Reactions

2-(2-Nitrophenoxy)butanoyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Reduction: Reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions can be used.

Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution: Products include various substituted butanoyl derivatives.

Reduction: The major product is 2-(2-aminophenoxy)butanoyl chloride.

Coupling: The major products are biaryl compounds formed through carbon-carbon bond formation.

科学的研究の応用

Applications in Organic Synthesis

-

Acylation Reactions :

- As an acylating agent, 2-(2-Nitrophenoxy)butanoyl chloride can be used to introduce butanoyl groups into various substrates, including alcohols and amines. This is particularly useful in the synthesis of esters and amides.

- Example : Acylation of primary amines to form amides, which are crucial intermediates in drug synthesis.

-

Synthesis of Heterocycles :

- This compound can serve as a precursor for the synthesis of heterocyclic compounds through various cyclization reactions. Heterocycles are essential in medicinal chemistry due to their biological activity.

- Case Study : The use of this compound in synthesizing substituted pyridines and quinolines, which have shown promising anticancer activity.

-

Pharmaceutical Development :

- The compound has been explored for its potential in developing new pharmaceutical agents. Its derivatives can exhibit significant biological activities.

- Example : Research has indicated that derivatives of this compound may possess anti-inflammatory properties.

Agrochemical Applications

- Herbicide Development :

- The selective herbicidal properties of compounds derived from this compound have been investigated for agricultural applications.

- Case Study : Studies have demonstrated that certain derivatives can inhibit specific plant growth pathways, making them effective as herbicides.

Table 1: Summary of Reactions Involving this compound

| Reaction Type | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Acylation | Alcohols | Esters | |

| Acylation | Amines | Amides | |

| Cyclization | Various | Heterocycles | |

| Herbicide Synthesis | Plant Growth Regulators | Herbicides |

Table 2: Biological Activities of Derivatives

作用機序

The mechanism of action of 2-(2-Nitrophenoxy)butanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form amides, esters, and other derivatives. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways .

類似化合物との比較

Similar Compounds

- 2-(2-Nitrophenoxy)acetyl chloride

- 2-(2-Nitrophenoxy)propionyl chloride

- 2-(2-Nitrophenoxy)benzoyl chloride

Comparison

Compared to its analogs, 2-(2-Nitrophenoxy)butanoyl chloride has a longer carbon chain, which can influence its reactivity and the properties of the derivatives formed. Its unique structure makes it suitable for specific applications in synthetic chemistry and proteomics research .

生物活性

2-(2-Nitrophenoxy)butanoyl chloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The nitro group in this compound is known for its ability to influence biological interactions and mechanisms. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the reaction of 2-nitrophenol with butanoyl chloride under controlled conditions. The resulting compound features an acyl chloride functional group, which is highly reactive and can participate in various nucleophilic acyl substitution reactions. This reactivity is crucial for its biological interactions, particularly with amino acids and proteins in biological systems .

The nitro group () in this compound plays a significant role in its biological activity. Nitro compounds are known to undergo redox reactions within cells, leading to the generation of reactive oxygen species (ROS). This can result in cellular toxicity and death of microorganisms, including bacteria and parasites . The dual nature of the nitro group as both a pharmacophore and a toxicophore makes it a valuable scaffold for developing new therapeutic agents.

| Mechanism | Description |

|---|---|

| Redox Reactions | Nitro groups trigger redox reactions that can lead to cellular damage. |

| Interaction with Proteins | Acyl chlorides can react with nucleophiles such as amino acids in proteins. |

| Antimicrobial Activity | Compounds with nitro groups exhibit significant antimicrobial properties. |

Biological Activity

Recent studies have highlighted the diverse biological activities associated with nitro-containing compounds similar to this compound:

- Antimicrobial Activity : Nitro compounds have shown effectiveness against various pathogens, including H. pylori, P. aeruginosa, and M. tuberculosis. The presence of the nitro group enhances their ability to disrupt microbial cell functions .

- Antineoplastic Properties : Some nitro derivatives have been investigated for their potential anti-cancer effects, targeting specific pathways involved in tumor growth and metastasis .

- Anti-inflammatory Effects : Certain studies suggest that nitro compounds may modulate inflammatory responses, although further research is needed to clarify these effects .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several nitro compounds, including derivatives of this compound, against clinical strains of bacteria. Results indicated significant inhibition zones, suggesting potent activity against resistant strains .

- Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibits cytotoxic effects on cancer cell lines at sub-micromolar concentrations, highlighting its potential as a lead compound for further drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of this compound. Modifications to the nitro group or the butanoyl moiety can significantly affect potency and selectivity against various biological targets.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Nitro Group Position | Changes in electronic properties influence reactivity and interaction profiles. |

| Chain Length Variation | Altering the length of the acyl chain can enhance or reduce membrane permeability. |

特性

IUPAC Name |

2-(2-nitrophenoxy)butanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO4/c1-2-8(10(11)13)16-9-6-4-3-5-7(9)12(14)15/h3-6,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFNKEZSCROFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)Cl)OC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283685 | |

| Record name | Butanoyl chloride, 2-(2-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160257-62-4 | |

| Record name | Butanoyl chloride, 2-(2-nitrophenoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoyl chloride, 2-(2-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。